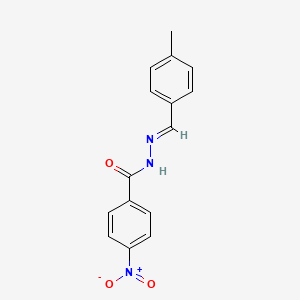

N'-(4-methylbenzylidene)-4-nitrobenzohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

302909-63-3 |

|---|---|

Molecular Formula |

C15H13N3O3 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

N-[(E)-(4-methylphenyl)methylideneamino]-4-nitrobenzamide |

InChI |

InChI=1S/C15H13N3O3/c1-11-2-4-12(5-3-11)10-16-17-15(19)13-6-8-14(9-7-13)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ |

InChI Key |

MXGAVAUAOMRJQJ-MHWRWJLKSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzylidene)-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with 4-methylbenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, allowing the condensation reaction to proceed, forming the desired hydrazone product. The reaction can be represented as follows:

4-nitrobenzohydrazide+4-methylbenzaldehyde→N’-(4-methylbenzylidene)-4-nitrobenzohydrazide

Industrial Production Methods

While specific industrial production methods for N’-(4-methylbenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro oxides.

Reduction: Formation of 4-methylbenzylidene-4-aminobenzohydrazide.

Substitution: Formation of various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that N'-(4-methylbenzylidene)-4-nitrobenzohydrazide exhibits significant anticancer properties. In vitro studies have shown that it is effective against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound's efficacy was measured using IC50 values, with lower values indicating higher potency. For instance, one study reported an IC50 value of 19 µg/cm³ against HCT116 cells .

| Cell Line | IC50 Value (µg/cm³) |

|---|---|

| HCT116 | 19 |

| MCF7 | 18 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it possesses bacteriostatic and fungistatic properties, showing effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimal inhibitory concentration (MIC) values were reported to be as low as 1.51 µM/ml for certain derivatives .

| Microorganism | pMIC Value (µM/ml) |

|---|---|

| Staphylococcus aureus | 1.55 |

| Escherichia coli | 1.53 |

| Candida albicans | 1.51 |

Antiviral Activity

In addition to its anticancer and antimicrobial effects, this compound has shown promising antiviral activity, particularly against HIV-2 strain ROD. One compound derived from this class exhibited an IC50 value of 1 µg/cm³, which was more potent than the standard drug nevirapine .

Anticancer Research

A detailed investigation into the anticancer potential of this compound involved testing various derivatives for their cytotoxic effects on cancer cell lines. The most effective derivatives were identified based on their IC50 values, leading to further exploration of their mechanisms of action.

Antimicrobial Studies

In a series of antimicrobial assays, this compound derivatives were synthesized and evaluated against a panel of microorganisms. The results indicated that certain modifications to the hydrazone structure enhanced antimicrobial potency, suggesting a structure-activity relationship worth exploring further.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzylidene)-4-nitrobenzohydrazide involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with cellular components, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular targets, leading to antimicrobial and antifungal activities .

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Benzylidene-4-nitrobenzohydrazide Derivatives

Key Observations :

- The 4-methyl substituent in the target compound minimizes steric hindrance, resulting in a smaller dihedral angle (2.03°) compared to methoxy- or hydroxy-substituted analogs (3.9°) .

- Ortho-substituted derivatives (e.g., 2-methoxy) exhibit altered hydrogen-bonding patterns, forming linear chains rather than dimeric stacks .

Table 2: Inhibitory Activities of Benzylidene-Benzohydrazide Derivatives

Key Observations :

- Substituent position critically modulates activity: 4-Methyl substitution shows selective MAO-B inhibition, likely due to enhanced hydrophobic interactions with the enzyme’s active site . Nitro group at the 3-position (e.g., N'-(3-nitrobenzylidene)) improves β-secretase inhibition (IC₅₀ = 8.2 µM), suggesting steric compatibility with BACE-1 .

Biological Activity

N'-(4-methylbenzylidene)-4-nitrobenzohydrazide, a Schiff base compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction of 4-nitrobenzohydrazide with 4-methylbenzaldehyde. The reaction is generally performed under acidic conditions, often using sulfuric acid as a catalyst in ethanol as the solvent. The general reaction can be summarized as follows:

1. Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various bacterial and fungal strains. In a study evaluating the antimicrobial efficacy of substituted benzohydrazides, this compound demonstrated significant activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

| Microorganism | pMIC Value |

|---|---|

| Staphylococcus aureus | 1.25 |

| Bacillus subtilis | 1.55 |

| Escherichia coli | 1.53 |

| Candida albicans | 1.51 |

These findings indicate that the compound possesses both bacteriostatic and fungistatic properties, making it a candidate for further development as an antimicrobial agent .

2. Antiviral Activity

Despite its antimicrobial efficacy, this compound showed limited antiviral activity in studies against HIV-2 and other viral strains. None of the synthesized hydrazides inhibited viral replication at sub-toxic concentrations, suggesting that while it may have some potential, further modifications may be necessary to enhance its antiviral properties .

3. Anticancer Activity

The anticancer potential of this compound has been explored in vitro against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The compound exhibited significant cytotoxicity with IC50 values indicating its effectiveness in inhibiting cancer cell proliferation.

| Cell Line | IC50 Value (μg/cm³) |

|---|---|

| HCT116 | < 1 |

| MCF7 | < 1 |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of various hydrazone derivatives, including this compound:

- A study reported that derivatives with nitro groups displayed enhanced antibacterial properties due to their ability to generate reactive intermediates that damage bacterial DNA .

- Another research highlighted the anti-inflammatory properties associated with nitro-substituted compounds, suggesting that they may play a role in modulating inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-(4-methylbenzylidene)-4-nitrobenzohydrazide, and how can reaction conditions be optimized?

- Methodology : This compound is synthesized via condensation of 4-nitrobenzohydrazide with 4-methylbenzaldehyde in ethanol or methanol under reflux (6–8 hours). Acid catalysis (e.g., glacial acetic acid) enhances imine bond formation. Purification involves recrystallization from ethanol or column chromatography (silica gel, chloroform/methanol eluent). Yield optimization requires controlled stoichiometry (1:1 molar ratio) and temperature (70–80°C). Monitor reaction completion via TLC (Rf ~0.5 in chloroform:methanol 9:1) .

Q. How is the structural characterization of this compound performed?

- Methodology :

- Single-crystal XRD : Confirms the Z-configuration of the hydrazone bond and monoclinic/triclinic crystal system (space group P1/P2₁/c) with lattice parameters (e.g., a = 6.5387 Å, b = 6.9730 Å, c = 15.9064 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ ~8.3–8.5 ppm (aromatic protons), δ ~11.5 ppm (NH), and δ ~160–165 ppm (C=O) .

- FTIR : Bands at ~3200 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=O), and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Q. What preliminary biological activities have been reported for this compound?

- Methodology :

- Enzyme inhibition : Test xanthine oxidase (XO) inhibition at 10–100 µM using UV-Vis spectroscopy (295 nm, uric acid formation). IC₅₀ values are compared to allopurinol .

- Antimicrobial screening : Use broth microdilution (MIC assays) against Staphylococcus aureus and Candida albicans. Solubilize in DMSO (<1% final concentration) .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate the electronic properties and binding mechanisms of this compound?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap ~3.5–4.0 eV), electrostatic potential maps, and Mulliken charges to predict reactivity .

- Docking studies : Use AutoDock Vina to model interactions with XO (PDB ID: 1N5X). Key residues: Arg880, Thr1010, and Phe914. Binding energy ≤−8.0 kcal/mol suggests strong inhibition .

Q. What structural modifications enhance bioactivity, and how are structure-activity relationships (SARs) analyzed?

- Methodology :

- Substituent variation : Replace 4-nitro with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OCH₃) groups. Assess impact on XO inhibition (lower IC₅₀ correlates with stronger electron withdrawal) .

- Coordination complexes : Synthesize Cu(II)/VO(IV) complexes (e.g., [Cu(L)₂]) to enhance solubility and redox activity. Characterize via ESR, UV-Vis (d-d transitions), and cyclic voltammetry .

Q. How do solvation effects and intermolecular interactions influence crystallographic and spectroscopic properties?

- Methodology :

- Hirshfeld surface analysis : Quantify H-bonding (N–H⋯O, C–H⋯O) and π-π interactions in crystal packing using CrystalExplorer. Contributions: O⋯H (~30%), N⋯H (~15%) .

- Solvatochromism : Study UV-Vis shifts in polar (DMSO) vs. nonpolar (CHCl₃) solvents. Correlate with Kamlet-Taft parameters (α, β, π*) .

Q. What strategies resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?

- Methodology :

- Assay standardization : Use identical enzyme batches (XO from bovine milk) and buffer conditions (pH 7.4, 25°C). Normalize data to positive controls (e.g., allopurinol) .

- Meta-analysis : Compare MIC values from independent studies (e.g., CLSI vs. EUCAST protocols) using ANOVA. Address outliers via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.